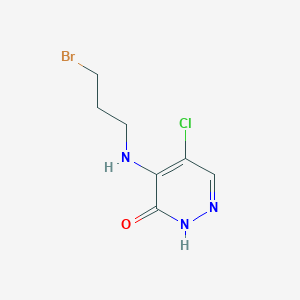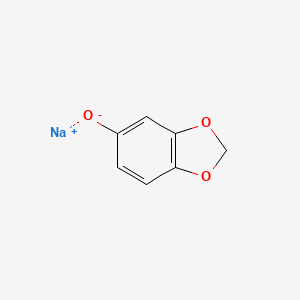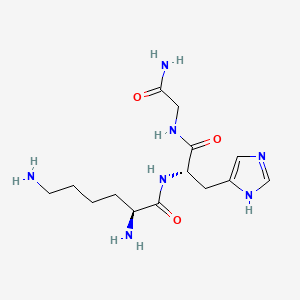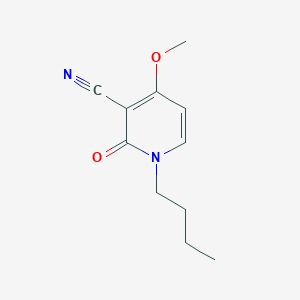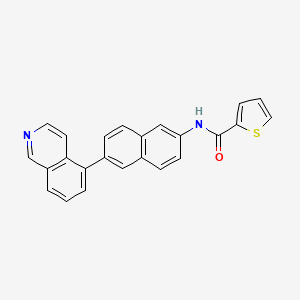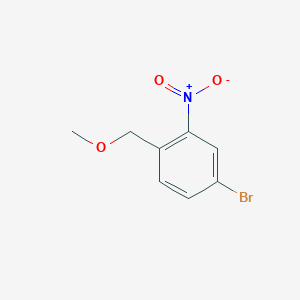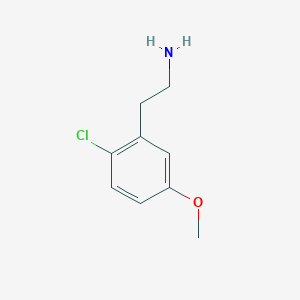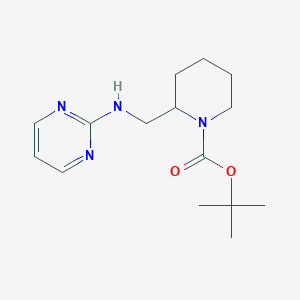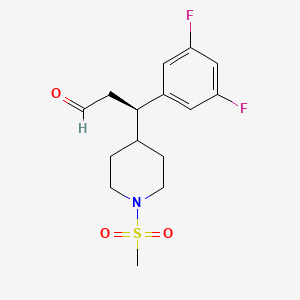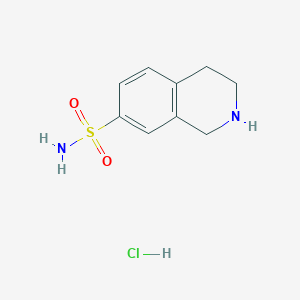
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves the sulfonation of 1,2,3,4-tetrahydroisoquinoline followed by amination. The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the sulfonyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different reactivity and biological activities.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A methoxy-substituted derivative with unique pharmacological properties.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H13ClN2O2S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2,(H2,10,12,13);1H |
InChI 键 |
HFODCIWEQMGWCT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
